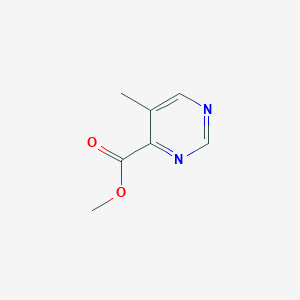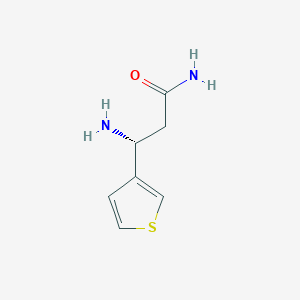
(3R)-3-Amino-3-(thiophen-3-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(thiophen-3-YL)propanamide is an organic compound featuring an amino group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(thiophen-3-YL)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives.
Formation of Intermediate: The thiophene derivative undergoes a series of reactions to introduce the amino group at the 3-position.
Amidation: The intermediate is then subjected to amidation reactions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(thiophen-3-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(thiophen-3-YL)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(thiophen-3-YL)propanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(furan-3-YL)propanamide: Similar structure but with a furan ring instead of a thiophene ring.
(3R)-3-Amino-3-(pyridin-3-YL)propanamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness
(3R)-3-Amino-3-(thiophen-3-YL)propanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
(3R)-3-amino-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C7H10N2OS/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H2,9,10)/t6-/m1/s1 |
InChI Key |
NEDPQSFIWGVJSS-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CSC=C1[C@@H](CC(=O)N)N |
Canonical SMILES |
C1=CSC=C1C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



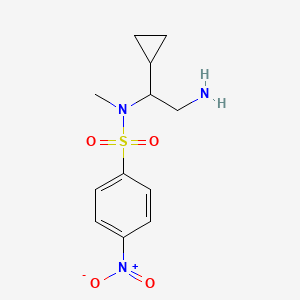
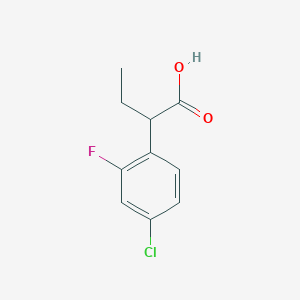
![2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B13323231.png)
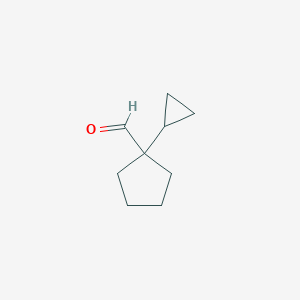
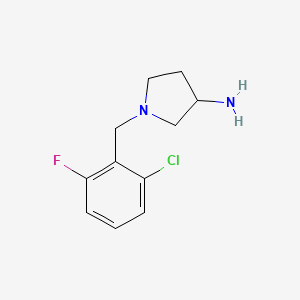
![N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine](/img/structure/B13323255.png)
![4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B13323260.png)
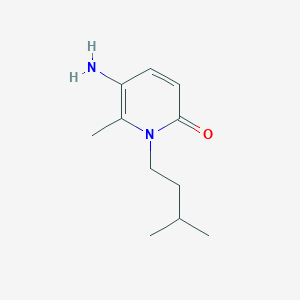
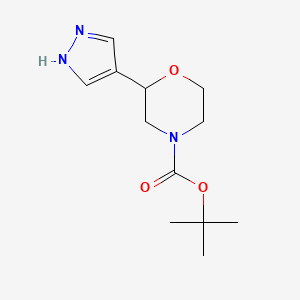
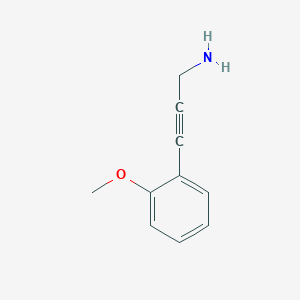
![1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13323284.png)
![4-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13323287.png)
